molecular formula C10H13Cl2N3O2 B6181774 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride CAS No. 2613384-10-2

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride

Cat. No.: B6181774
CAS No.: 2613384-10-2
M. Wt: 278.1
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Description

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride is a chemical compound with the molecular formula C10H11N3O2·2HCl It is a derivative of pyridine and pyrrole, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride typically involves the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and a pyrrole derivative.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Formation of the Propanoic Acid Moiety:

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride
  • 2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride
  • 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid

Uniqueness

2-amino-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid dihydrochloride is unique due to its specific structural features, such as the presence of both pyridine and pyrrole rings, which confer distinct chemical and biological properties

Properties

CAS No.

2613384-10-2

Molecular Formula

C10H13Cl2N3O2

Molecular Weight

278.1

Purity

95

Origin of Product

United States

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